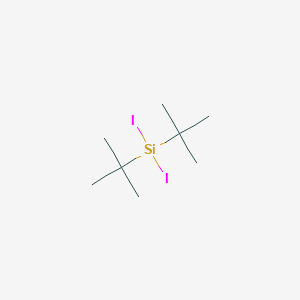

Di-tert-butyl(diiodo)silane

Description

Contextual Significance of Sterically Hindered Silicon Compounds

Organosilicon compounds, which contain carbon-silicon bonds, are of significant academic and commercial interest. open.ac.uk The chemistry of silicon is distinct from that of carbon, its group IV neighbor, due to differences in atomic size (covalent radius of Si is 117 pm vs. 77 pm for C) and electronegativity (1.74 for Si vs. 2.50 for C). pageplace.de One of the most impactful features in organosilicon chemistry is the use of sterically demanding substituents, such as the tert-butyl group.

The presence of bulky groups around the silicon atom provides a "steric shield," which can profoundly influence the reactivity and stability of the molecule. nbinno.com This steric protection can prevent or slow down unwanted side reactions, and in many cases, it allows for the isolation of compounds that would otherwise be too reactive. researchgate.net For instance, the steric hindrance in highly substituted silanes can prevent nucleophilic attack at the silicon center, leading to alternative reaction pathways like elimination reactions. researchgate.net Furthermore, bulky substituents are crucial in stabilizing low-valent silicon species and controlling the stereoselectivity of reactions, making them essential for designing specific molecular architectures. cdnsciencepub.comtudublin.ie The enhanced stability and controlled reactivity afforded by steric hindrance have broadened the use of organosilicon compounds as versatile intermediates in organic synthesis. acs.org

Role of Halogenated Silanes as Versatile Synthetic Building Blocks

Halogenated silanes, or halosilanes, are a cornerstone of organosilicon chemistry, serving as highly versatile precursors for a vast array of other silicon-containing molecules. The silicon-halogen bond, particularly with chlorine, bromine, and iodine, is highly polarized and reactive, making it an excellent leaving group in nucleophilic substitution reactions. evitachem.com This reactivity allows for the straightforward introduction of a wide range of functional groups onto the silicon atom.

The general utility of halosilanes is demonstrated in several key transformations:

Synthesis of Alkoxysilanes and Silanols: Reaction with alcohols or water leads to the formation of alkoxysilanes and silanols, respectively. These are fundamental building blocks for silicone polymers and materials. acs.org

Formation of Silicon-Nitrogen Bonds: Amines can displace the halide to form silylamines. evitachem.com

Carbon-Silicon Bond Formation: Halosilanes are key substrates in reactions with organometallic reagents (like Grignard or organolithium reagents) to create new C-Si bonds, a fundamental step in the synthesis of more complex organosilanes. uni-due.demt.com

Reduction to Hydrosilanes: Halosilanes can be reduced using agents like lithium aluminum hydride to form hydrosilanes (containing Si-H bonds), which are themselves important reagents, particularly in reduction and hydrosilylation reactions. evitachem.comtudublin.ie

The reactivity of the silicon-halide bond follows the order Si-I > Si-Br > Si-Cl > Si-F, making iodosilanes like Di-tert-butyl(diiodo)silane particularly reactive and useful for transformations where a highly labile leaving group is required. evitachem.com

Overview of Research Trajectories for this compound and Related Systems

Research involving this compound and related sterically hindered dihalosilanes primarily focuses on their synthesis and subsequent use as precursors for other novel organosilicon compounds and materials.

A typical synthesis route for this compound involves the direct iodination of di-tert-butylsilane (B1239941) with elemental iodine. evitachem.com This reaction is generally performed in a non-polar solvent like hexane (B92381) under an inert atmosphere to prevent side reactions with atmospheric moisture or oxygen. evitachem.com

The primary research application of this compound is as a synthetic intermediate. evitachem.com The two reactive silicon-iodine bonds can be sequentially or simultaneously replaced by various nucleophiles. evitachem.com This allows for the construction of more complex molecules built upon the sterically encumbered di-tert-butylsilyl core. Research trajectories include:

Substitution Reactions: The iodine atoms can be readily substituted by other halides, amines, or alkoxides to generate a library of functionalized di-tert-butylsilanes. evitachem.com

Reductive Dehalogenation: Similar to other dihalosilanes, it can undergo reductive coupling to form silicon-silicon bonds, potentially leading to the synthesis of unique disilenes or cyclopolysilanes, although specific examples for this exact compound are not prominent in general literature. nii.ac.jp

Precursor to Silylenes: While not explicitly detailed for the diiodo derivative, dihalosilanes are common precursors to silylenes (the silicon analogue of carbenes) through reduction. The bulky di-tert-butyl substituents would be expected to stabilize such a highly reactive species. cdnsciencepub.com

Material Science Applications: As a di-functional organosilicon monomer, it serves as a potential building block for developing specialized silicone-based materials where the bulky tert-butyl groups can impart unique thermal or mechanical properties. evitachem.com

The compound is part of a broader investigation into how steric bulk and halogen reactivity can be combined to control the synthesis and properties of advanced organosilicon structures.

Compound Data

Below are tables detailing the properties and identifiers for the chemical compounds mentioned in this article.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈I₂Si |

| Appearance | Data not available |

| Reactivity | The silicon-iodine bonds are reactive towards nucleophiles and the compound is sensitive to moisture. evitachem.com |

| Synthesis | Prepared via iodination of di-tert-butylsilane with iodine in a solvent like hexane or toluene. evitachem.com |

Structure

3D Structure

Properties

CAS No. |

75544-11-5 |

|---|---|

Molecular Formula |

C8H18I2Si |

Molecular Weight |

396.12 g/mol |

IUPAC Name |

ditert-butyl(diiodo)silane |

InChI |

InChI=1S/C8H18I2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |

InChI Key |

VBAHTDAXXJGECL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(I)I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Di Tert Butyl Diiodo Silane

Strategies for the Preparation of Di-tert-butyl(dihalo)silanes

The preparation of di-tert-butyl(dihalo)silanes serves as the crucial first stage in accessing the target diiodo compound. These methods primarily involve either the formation of silicon-carbon bonds using organometallic reagents or the halogenation of a pre-formed di-tert-butylsilane (B1239941) core.

Organometallic Approaches Utilizing Grignard Reagents for Silicon Functionalization

The most common industrial and laboratory-scale synthesis of the di-tert-butylsilyl backbone involves the reaction of a silicon tetrahalide or a related precursor with a tert-butyl Grignard reagent. The reaction of tert-butylmagnesium chloride with trichlorosilane (SiHCl₃) or silicon tetrachloride (SiCl₄) is a primary route to forming di-tert-butyldichlorosilane. google.com The large steric bulk of the tert-butyl group provides a moderating effect, allowing the reaction to be controlled to favor the disubstituted product over mono- or trisubstituted silanes.

The general scheme for this reaction is: 2 (t-BuMgCl) + SiCl₄ → (t-Bu)₂SiCl₂ + 2 MgCl₂

This approach is foundational in organosilane chemistry for creating silicon-carbon bonds. google.com

Halogenation Reactions from Hydrosilanes or Alkoxysilanes Precursors

An alternative strategy begins with the synthesis of the parent hydrosilane, di-tert-butylsilane ((t-Bu)₂SiH₂). This compound can then be halogenated to yield the corresponding dihalosilane. For instance, di-tert-butyldichlorosilane can be synthesized by reacting di-tert-butylsilane with chlorine (Cl₂) or with carbon tetrachloride (CCl₄) in the presence of a suitable catalyst, such as palladium chloride. google.comtudublin.ie

A patent describes a process where di-tert-butylsilane is first prepared and then serves as a versatile intermediate for various derivatives, including di-tert-butyldichlorosilane and di-tert-butyldimethoxysilane. google.com While the direct conversion of di-tert-butyldialkoxysilanes to di-tert-butyldihalosilanes is less commonly cited for this specific molecule, the cleavage of silicon-alkoxy (Si-OR) bonds with halogenating agents (e.g., acetyl chloride) to form silicon-halide bonds is a well-established transformation in organosilicon chemistry.

Optimization of Reaction Conditions for Sterically Demanding Silicon Substrates

The introduction of two tert-butyl groups onto a silicon center presents significant steric hindrance, which can impede the reaction and reduce yields. Optimization of reaction conditions is therefore critical. In Grignard-based syntheses, the choice of solvent is important; tetrahydrofuran (THF) is often preferred over diethyl ether because its higher boiling point allows for reactions to be conducted at elevated temperatures, helping to overcome the steric barrier.

A patented industrial method for producing di-tert-butyldichlorosilane highlights several optimizations: google.com

Precursor Choice : Using liquid trichlorosilane instead of gaseous dichlorosilane improves operational handling and reduces energy consumption.

Reaction Control : The inherent steric hindrance of the tert-butyl group is leveraged to selectively achieve disubstitution with high yield. google.com

Catalyst System : For the subsequent chlorination of the intermediate di-tert-butylsilane, a palladium-on-carbon (Pd/C) catalyst is used, which offers high efficiency and can be recycled multiple times, reducing costs compared to other palladium sources. google.com

The following table summarizes a typical Grignard reaction for preparing the dichlorosilane precursor.

| Parameter | Condition |

|---|---|

| Grignard Reagent | tert-Butylmagnesium chloride (t-BuMgCl) |

| Silicon Substrate | Trichlorosilane (SiHCl₃) |

| Solvent | Tetrahydrofuran (THF, Oxolane) |

| Temperature | Reaction initiated, then maintained at 50-52°C |

| Key Outcome | High yield of the disubstituted product due to steric control |

Divergent Synthetic Routes to Di-tert-butyl(diiodo)silane from Related Precursors

With a stable dihalosilane precursor like di-tert-butyldichlorosilane in hand, the target this compound can be synthesized through a halide exchange reaction.

Conversion of Di-tert-butyldichlorosilane to this compound via Halide Exchange

The synthesis of this compound from di-tert-butyldichlorosilane is achieved via a halide exchange process, often referred to as a Finkelstein-type reaction. In this reaction, the silicon-chlorine bonds are converted to silicon-iodine bonds by treatment with an alkali metal iodide, such as sodium iodide (NaI) or lithium iodide (LiI).

The reaction is typically performed in a solvent in which the alkali iodide reactant is soluble but the resulting alkali chloride byproduct (e.g., NaCl or LiCl) is not. This difference in solubility causes the chloride salt to precipitate out of the solution, driving the equilibrium towards the formation of the desired iodosilane product. Acetone or acetonitrile are common solvents for this purpose.

The general reaction is: (t-Bu)₂SiCl₂ + 2 NaI → (t-Bu)₂SiI₂ + 2 NaCl(s)

This method is a standard and effective way to prepare iodosilanes from more readily available chlorosilanes.

Mechanistic Considerations in Halide Metathesis and Substitution Reactions

The halide exchange at a silicon center is a form of halide metathesis, which is fundamentally a nucleophilic substitution reaction. The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2). The iodide anion (I⁻) acts as the nucleophile, attacking the electrophilic silicon center and displacing the chloride anion (Cl⁻) as the leaving group.

Key mechanistic factors include:

Thermodynamic Driving Force : The primary driving force for the reaction is the formation of a highly stable alkali halide lattice. The precipitation of sodium chloride or lithium chloride from the reaction medium effectively removes the byproduct, shifting the reaction equilibrium to favor the products according to Le Châtelier's principle.

Nucleophilicity and Leaving Group Ability : Iodide is a better nucleophile than chloride in polar aprotic solvents, and chloride is a reasonable leaving group, facilitating the forward reaction.

Transition State : The SN2 reaction at the silicon center proceeds through a trigonal bipyramidal transition state where the incoming nucleophile (iodide) and the outgoing leaving group (chloride) occupy the axial positions.

The table below outlines the key aspects of this halide exchange reaction.

| Parameter | Description |

|---|---|

| Reaction Type | Halide Exchange (Finkelstein-type) |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Reagents | Di-tert-butyldichlorosilane, Sodium Iodide (or Lithium Iodide) |

| Typical Solvent | Acetone or Acetonitrile |

| Driving Force | Precipitation of insoluble NaCl or LiCl |

Reactivity and Mechanistic Investigations of Di Tert Butyl Diiodo Silane

Reactions Involving the Silicon-Iodine Bond

The reactivity of di-tert-butyl(diiodo)silane is dominated by the chemistry of the silicon-iodine bond. The large difference in electronegativity between silicon (1.90) and iodine (2.66) results in a highly polarized bond that is readily targeted by various reagents.

The silicon center in this compound is electrophilic and readily undergoes nucleophilic substitution, where the iodide ions function as excellent leaving groups. evitachem.com This allows for the facile replacement of one or both iodine atoms by a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the silicon atom, leading to the displacement of an iodide ion. evitachem.com Due to the steric bulk of the tert-butyl groups, the reaction likely proceeds through a bimolecular nucleophilic substitution (SN2-Si) mechanism.

Common nucleophiles include amines, alcohols (often as alkoxides), and water. For example, reaction with primary or secondary amines is expected to yield the corresponding di-tert-butyl(diamino)silanes. Similarly, reaction with alcohols in the presence of a base, or with alkali metal alkoxides, would produce di-tert-butyl(dialkoxy)silanes. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity can be inferred from its dichloro-analogue, di-tert-butyldichlorosilane, which readily undergoes such substitutions. Given that the Si-I bond is weaker and iodide is a better leaving group than chloride, the diiodo compound is expected to be even more reactive.

| Nucleophile (Nu:) | Reagent Example | Expected Product | Bond Formed |

| Amine | R₂NH (e.g., tert-butylamine) | (t-Bu)₂Si(NR₂)₂ | Si-N |

| Alkoxide | R'ONa (e.g., Sodium ethoxide) | (t-Bu)₂Si(OR')₂ | Si-O |

| Water | H₂O | (t-Bu)₂Si(OH)₂ (Di-tert-butylsilanediol) | Si-O |

| Thiolate | R''SNa (e.g., Sodium thiophenoxide) | (t-Bu)₂Si(SR'')₂ | Si-S |

This table represents expected reactions based on the known principles of halosilane chemistry.

Reductive dehalogenation involves the removal of the halogen atoms by a reducing agent. For this compound, this process can lead to the formation of different silicon species depending on the reductant and reaction conditions.

The most straightforward reduction involves the use of a hydride source, such as lithium aluminum hydride (LiAlH₄), to replace the iodine atoms with hydrogen. This reaction proceeds cleanly to yield di-tert-butylsilane (B1239941), ((CH₃)₃C)₂SiH₂.

(CH₃)₃C)₂SiI₂ + LiAlH₄ → ((CH₃)₃C)₂SiH₂

While di-tert-butylsilane is a stable compound, it can be considered a "reactive silicon species" in the sense that the Si-H bonds can participate in further reactions like hydrosilylation. sigmaaldrich.com

The generation of more reactive, transient silicon species, such as silylenes (R₂Si:), via reductive dehalogenation of dihalosilanes is a known process, typically requiring strong reducing agents like alkali metals (e.g., sodium, potassium) or lithium naphthalenide. This reaction involves a two-electron reduction of the dihalosilane. However, the use of this compound specifically for the generation of di-tert-butylsilylene through this pathway is not a commonly cited method in the scientific literature. Competing reactions and the stability of the silylene intermediate under these conditions present synthetic challenges.

The substitution and reduction reactions of the Si-I bond are powerful methods for forming new covalent bonds to silicon.

Silicon-Heteroatom Bond Formation: As detailed in section 3.1.1, nucleophilic substitution is the primary method for creating silicon-heteroatom bonds. The reaction with amines, alcohols, and water leads to the formation of stable Si-N, Si-O, and Si-OH bonds, respectively. These reactions are fundamental in synthesizing functionalized silanes and precursors for silicone polymers.

Silicon-Carbon Bond Formation: The formation of new silicon-carbon bonds from this compound is most effectively achieved through reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). gelest.com These reagents act as potent carbon-based nucleophiles that can displace one or both iodide ions to form new Si-C bonds. This is a cornerstone of organosilane synthesis. gelest.com For example, the reaction with methylmagnesium bromide would be expected to yield di-tert-butyl(methyl)iodosilane and subsequently di-tert-butyl(dimethyl)silane. The extent of substitution can often be controlled by the stoichiometry of the organometallic reagent.

| Organometallic Reagent | Reagent Example | Expected Product (after full substitution) | Bond Formed |

| Grignard Reagent | CH₃MgBr (Methylmagnesium bromide) | (t-Bu)₂Si(CH₃)₂ | Si-C |

| Grignard Reagent | PhMgBr (Phenylmagnesium bromide) | (t-Bu)₂Si(Ph)₂ | Si-C |

| Organolithium Reagent | n-BuLi (n-Butyllithium) | (t-Bu)₂Si(n-Bu)₂ | Si-C |

This table represents expected reactions based on established organosilicon chemistry. gelest.com

Generation and Characterization of Transient Silicon Species

Transient silicon species are highly reactive intermediates that are typically not isolated but are generated in situ for immediate use in chemical synthesis. Silylenes, the silicon analogues of carbenes, are a prominent class of such species.

Di-tert-butylsilylene ((CH₃)₃C)₂Si:) is a well-studied silylene, known for its unique reactivity, which is heavily influenced by its bulky tert-butyl substituents. While the outline for this article suggests this compound as a precursor, a thorough review of scientific literature indicates that this is not a commonly employed or documented pathway for its generation. Silylenes are typically generated via methods such as the photolysis or thermolysis of polysilanes, the reduction of dihalosilanes with alkali metals, or the decomposition of specific precursors like silacyclopropanes. researchgate.net For instance, stable silylenes have been synthesized and isolated through the reduction of their corresponding diaminodichlorosilane precursors with potassium. researchgate.net Therefore, while di-tert-butylsilylene is a key reactive intermediate in organosilicon chemistry, its generation from this compound remains an underexplored or unreported method.

Despite the lack of a clear synthetic link from the diiodo precursor, the reactivity of di-tert-butylsilylene itself is of significant interest. As a divalent silicon species, it possesses both a lone pair of electrons and a vacant p-orbital, making it both nucleophilic and electrophilic. This dual nature allows it to react with a variety of unsaturated bonds.

Intermolecular Reactions: Di-tert-butylsilylene readily undergoes [1+2] cycloaddition reactions with alkenes and alkynes to form highly strained three-membered rings known as silacyclopropanes and silacyclopropenes, respectively. These reactions are often stereospecific. For example, its reaction with 2,3-dimethyl-1,3-butadiene (B165502) yields the corresponding silacyclopentene. researchgate.net

Intramolecular Reactions: If a molecule containing a silylene functionality also possesses an unsaturated bond elsewhere in its structure, an intramolecular insertion or cycloaddition can occur. These reactions are powerful methods for constructing cyclic and polycyclic organosilicon compounds. The bulky nature of the di-tert-butylsilylene group can impose significant steric constraints, leading to high regioselectivity and stereoselectivity in these cyclization reactions. tudublin.ie The silylene can insert into C-H, O-H, and C-I bonds, showcasing its high reactivity. researchgate.net

Formation and Reactivity of Low-Coordinate Silicon Intermediates, including Disilenes and Silyl (B83357) Anions

This compound serves as a precursor to highly reactive, low-coordinate silicon intermediates such as silylenes (silicon analogues of carbenes), which can subsequently dimerize to form disilenes (compounds containing a silicon-silicon double bond). The generation of di-tert-butylsilylene (SiᵗBu₂) can be achieved through the photolysis of precursors like 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane, which is itself prepared from intermediates derived from di-tert-butylsilane. This transient silylene is characterized by a maximum absorption (λₘₐₓ) at approximately 520 nm and decays on a microsecond timescale.

A primary reaction pathway for the highly reactive di-tert-butylsilylene is dimerization, which proceeds with second-order kinetics to form the more stable tetra-tert-butyldisilene (B14410024) (ᵗBu₂Si=SiᵗBu₂). This disilene is a much longer-lived species, exhibiting absorption maxima at 290 nm and 430 nm. The formation of the disilene via silylene dimerization can be suppressed at high concentrations of trapping agents. The reactivity of di-tert-butylsilylene also includes cycloaddition reactions with alkenes and 1,3-dienes, yielding siliranes and vinylsiliranes, respectively. rsc.org Furthermore, silylenes are known to undergo insertion into various σ-bonds, such as C-O bonds in allylic ethers. researchgate.net

In addition to neutral silylene intermediates, the di-tert-butylsilyl moiety can be incorporated into anionic species. While direct conversion from this compound is not typical, the related di-tert-butylsilane can be converted into a hydrosilylboronate, (t-Bu)₂HSi–B(pin). Subsequent reaction of this silylboronate with methyllithium (B1224462) (MeLi) generates the di-tert-butylhydrosilyl anion, [(t-Bu)₂HSi]⁻, which has been characterized by ²⁹Si{¹H} NMR spectroscopy. This demonstrates the formation of a dialkylhydrosilyl lithium species, a potent silicon nucleophile.

Table 1: Spectroscopic Data for Low-Coordinate Silicon Intermediates

| Intermediate Species | Formula | Spectroscopic Identifier | Value |

|---|---|---|---|

| Di-tert-butylsilylene | Si(C(CH₃)₃)₂ | λₘₐₓ (UV-vis) | ≈ 520 nm |

| Tetra-tert-butyldisilene | [(C(CH₃)₃)₂Si]₂ | λₘₐₓ (UV-vis) | 290 nm, 430 nm |

| Di-tert-butylhydrosilyl anion | [(C(CH₃)₃)₂HSi]⁻Li⁺ | δ (²⁹Si NMR) | Data not specified |

Stereochemical and Regiochemical Control Imparted by the Di-tert-butyl Moiety

The two bulky tert-butyl groups attached to the silicon atom in this compound and its derivatives exert profound steric influence on chemical reactions. This steric hindrance is a key factor in directing reaction pathways, controlling selectivity, and enabling the formation of specific isomers.

The di-tert-butylsilylene (DTBS) group, often installed using reagents like di-tert-butylsilyl bis(trifluoromethanesulfonate), serves as an exemplary steric directing group in organic synthesis, particularly in carbohydrate chemistry. sigmaaldrich.com When used as a cyclic protecting group bridging the O4 and O6 positions of a galactosyl donor, the DTBS moiety effectively shields one face of the molecule. nih.gov This steric hindrance prevents nucleophilic attack from the β-face of the intermediate oxocarbenium ion, resulting in high α(1,2-cis)-stereoselectivity in glycosylation reactions. nih.gov This directing effect is powerful enough to overcome the influence of participating groups at the C2 position that would typically favor β-glycoside formation. nih.govresearchgate.net

The steric bulk of the di-tert-butylsilyl group can also be harnessed to control regioselectivity. For instance, the t-butyl group is known to be an effective blocking group in electrophilic aromatic substitution, directing incoming electrophiles almost exclusively to the para-position due to steric hindrance at the ortho-positions. masterorganicchemistry.com While not a direct reaction of the parent silane, this principle illustrates the powerful directing effect of the tert-butyl moiety. The ability of the DTBS group to lock a molecule into a specific, and sometimes less reactive, conformation can also be used to differentiate reactivity between different glycosyl donors in one-pot syntheses. nih.govbeilstein-journals.org

The di-tert-butylsilyl moiety is instrumental in the formation of various cyclic and strained-ring silicon-containing compounds. Reagents such as di-tert-butylsilyl bis(trifluoromethanesulfonate) react readily with 1,2-, 1,3-, and 1,4-diols to form cyclic dialkylsilylene derivatives, which are five-, six-, or seven-membered silaheterocycles. nih.govrsc.org These reactions are often high-yielding and provide robust cyclic acetals that can be used as protecting groups or as conformationally restricted intermediates in synthesis. nih.gov

Strained three-membered rings, or siliranes, containing the di-tert-butylsilyl unit can also be synthesized. The parent 1,1-di-tert-butylsilirane, which is unique for having no substituents on the ring carbons, can be prepared from the thermolysis of 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane in the presence of ethylene. acs.org Furthermore, the reactive intermediate di-tert-butylsilylene, generated photolytically, undergoes [2+1] cycloaddition with alkenes and 1,3-dienes to afford the corresponding siliranes and 2-vinylsiliranes. rsc.org These siliranes can themselves serve as precursors for generating the silylene under thermal or photochemical conditions. acs.orgnih.gov

Table 2: Examples of Silaheterocycles Formed Using the Di-tert-butylsilyl Moiety

| Ring System | Example Compound Class | Method of Formation |

|---|---|---|

| Silirane (3-membered) | 1,1-Di-tert-butylsiliranes | Cycloaddition of di-tert-butylsilylene with alkenes rsc.org |

| Silacyclopentene (5-membered) | N/A | Reaction of silylene with 1,3-dienes |

| Silylene Acetal (5- to 7-membered) | 1,3-Dioxa-2-silacycloalkanes | Reaction of a di-tert-butylsilyl precursor with diols nih.gov |

Rearrangements involving the migration of a silicon-based group are significant processes in organosilicon chemistry. The tendency of a group to migrate, its "migratory aptitude," is influenced by its ability to stabilize the transition state, which is affected by both electronic and steric factors. slideshare.netwikipedia.orgstackexchange.com

Intramolecular 1,3-sigmatropic silyl migrations are known to occur in systems like allylic silanes. nih.gov Theoretical studies have shown that for thermal 1,3-silyl migrations in allylsilanes, concerted pathways leading to either retention or inversion of configuration at the silicon center are both allowed, with the retention pathway often being lower in energy. nih.gov The steric bulk of the substituents on the silicon atom, such as the di-tert-butyl groups, would be expected to influence the energy barrier and stereochemical outcome of such migrations. Although specific studies detailing the migratory aptitude of the di-tert-butylsilyl group itself are not prevalent, the general principles suggest that its large size would play a significant role in the dynamics of any rearrangement. In other contexts, such as the fragmentation of bis(trimethylsilyl) ethers in mass spectrometry, the migration of a trimethylsilyl (B98337) (TMS) cation or a related neutral species has been observed, demonstrating the mobility of silyl groups in certain frameworks. nih.gov The stereochemical course of these migrations can be highly dependent on the system, with some processes proceeding with retention and others with inversion of stereochemistry at the silicon center. nih.gov

Advanced Spectroscopic and Structural Elucidation of Di Tert Butyl Diiodo Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For Di-tert-butyl(diiodo)silane, ¹H, ¹³C, and ²⁹Si NMR are crucial for confirming its molecular framework.

The ²⁹Si nucleus, while having a low natural abundance (4.7%), offers a wide range of chemical shifts that are highly sensitive to the electronic environment around the silicon atom. The chemical shift of this compound is dictated by the strong electron-withdrawing and polarizing effects of the two iodine substituents. This leads to a significant deshielding of the silicon nucleus, resulting in a chemical shift that is far downfield compared to related alkylsilanes or even less halogenated silanes. For instance, the ²⁹Si chemical shift for the hydrolyzed product of di(tert)butylsilane, a cyclodisiloxane, is observed at approximately -7.19 ppm, highlighting the substantial influence of the highly electronegative iodine atoms in this compound which would shift the resonance significantly downfield. rsc.org

Due to the quadrupolar nature of the iodine nucleus (¹²⁷I), spin-spin coupling between silicon and iodine is generally not observed because of the rapid quadrupolar relaxation of the iodine nucleus, which decouples it from the silicon spin. Coupling is more commonly observed with protons, with typical two-bond couplings (²JSi-H) in alkylsilanes being around 6.6 Hz. huji.ac.il

Table 1: Comparative ²⁹Si NMR Data

| Compound | Substituents on Si | ²⁹Si Chemical Shift (δ, ppm) | Comments |

|---|---|---|---|

| This compound | 2x tert-Butyl, 2x Iodo | Expected to be significantly downfield | Specific experimental value not found in surveyed literature. The high electronegativity of iodine causes strong deshielding. |

| Hydrolyzed di(tert)butylsilane Dimer | 2x tert-Butyl, 2x O | -7.19 rsc.org | Illustrates the relative shielding provided by oxygen compared to the expected effect of iodine. |

Note: Data presented is for comparative analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to characterize the tert-butyl groups attached to the silicon atom.

Due to the molecular symmetry of this compound, all 18 protons of the two tert-butyl groups are chemically equivalent. This results in a single, sharp resonance in the ¹H NMR spectrum. Its chemical shift would be downfield relative to less substituted silanes due to the electron-withdrawing nature of the diiodosilyl moiety. For comparison, the tert-butyl protons in the hydrolyzed di(tert)butylsilane dimer appear as a singlet at 1.05 ppm. rsc.org

The ¹³C NMR spectrum is expected to show two signals corresponding to the two distinct carbon environments within the tert-butyl groups: one for the six equivalent methyl carbons and another for the two equivalent quaternary carbons. The chemical shifts of these carbons are influenced by the attached iodine atoms. In tert-butyl iodide, the methyl carbons appear at δ 43.4 ppm and the quaternary carbon at δ 40.4 ppm. docbrown.info A similar downfield shift is anticipated for this compound compared to analogues with less electronegative substituents. For example, the methyl and quaternary carbons of the hydrolyzed di(tert)butylsilane dimer resonate at 27.31 ppm and 19.79 ppm, respectively. rsc.org

Table 2: Predicted and Comparative ¹H and ¹³C NMR Data

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | -C(CH ₃)₃ | ~1.1 - 1.3 | 1.05 (in Hydrolyzed Dimer) rsc.org |

| ¹³C | -C (CH₃)₃ | ~22 - 25 | 19.79 (in Hydrolyzed Dimer) rsc.org |

Note: Predicted values are estimates based on substituent effects observed in related compounds.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound was not found in the surveyed literature, its molecular geometry can be predicted based on established principles and data from structurally related compounds. The central silicon atom is tetrahedrally coordinated. However, significant distortion from ideal tetrahedral geometry (109.5°) is expected due to the extreme steric repulsion between the two bulky tert-butyl groups. This steric hindrance forces the C-Si-C bond angle to widen considerably, to a value likely greater than 115°. Consequently, to accommodate this expansion, the I-Si-I bond angle would be compressed to a value significantly smaller than 109.5°. This type of angular distortion is common in sterically crowded silicon centers, such as in 1,3-di-tert-butyl-2,2-dichloro-1,3-diaza-2-sila-4-cyclopentene, where the N-Si-N angle is compressed to 95.90(12)°. harvard.edu The Si-C and Si-I bond lengths are expected to be within the typical ranges for such bonds, although they may be slightly elongated to alleviate steric strain.

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Atom(s) | Expected Value | Rationale/Comparison |

|---|---|---|---|

| Bond Length | Si-C | ~1.90 - 1.95 Å | Typical for Si-C(sp³) bonds in sterically hindered silanes. |

| Bond Length | Si-I | ~2.45 - 2.50 Å | Typical for Si-I bonds. |

| Bond Angle | C-Si-C | > 115° | Steric repulsion between bulky tert-butyl groups. |

Note: Values are estimations based on VSEPR theory and data from analogous sterically hindered silanes.

The solid-state architecture of this compound is dominated by the steric demands of the tert-butyl groups. These groups create a congested environment around the central silicon atom, effectively shielding the reactive Si-I bonds. This steric protection influences the compound's reactivity towards nucleophiles. The conformation of the tert-butyl groups would likely be staggered with respect to the substituents on the silicon atom to minimize non-bonded interactions. The significant steric hindrance is a key feature of this molecule, defining both its structure and its chemical behavior. This is a common strategy in organosilicon chemistry to kinetically stabilize reactive centers. nii.ac.jpresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₈H₁₈I₂Si, corresponding to a monoisotopic mass of approximately 395.93 g/mol .

Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) would be formed, which then undergoes fragmentation. The fragmentation of organosilanes is often characterized by the cleavage of bonds alpha to the silicon atom. For this compound, several key fragmentation pathways are expected. nih.govnih.gov

Loss of a tert-butyl radical: Cleavage of a Si-C bond results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a prominent fragment ion at m/z 339.

Loss of an iodine radical: Cleavage of a Si-I bond releases an iodine radical (•I, 127 Da), producing a fragment ion at m/z 269.

Formation of the tert-butyl cation: A common pathway for tert-butyl substituted compounds is the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which would give a strong signal, often the base peak, at m/z 57. docbrown.info

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 396 | Molecular Ion | [C₈H₁₈I₂Si]⁺˙ | Ionization of the parent molecule |

| 339 | [M - C₄H₉]⁺ | [C₄H₉I₂Si]⁺ | Loss of a tert-butyl radical |

| 269 | [M - I]⁺ | [C₈H₁₈ISi]⁺ | Loss of an iodine radical |

Computational and Theoretical Investigations of Di Tert Butyl Diiodo Silane Chemistry

Electronic Structure and Bonding Analysis of Silicon-Iodine Linkages

A detailed analysis of the electronic structure and the nature of the silicon-iodine (Si-I) bonds in Di-tert-butyl(diiodo)silane, which would typically involve methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, is not available in the surveyed literature. Such studies are crucial for quantifying the covalent and ionic character of the Si-I bonds, understanding bond strengths, and elucidating the influence of the bulky tert-butyl groups on the electron density distribution around the central silicon atom. While general principles of electronic structure analysis are well-established, their specific application to this molecule has not been reported. numberanalytics.comusask.cafortunejournals.comresearchgate.net

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

The elucidation of reaction pathways for this compound through quantum chemical calculations, such as Density Functional Theory (DFT), is a critical area that remains unexplored. These calculations would identify the transition states of its reactions, such as nucleophilic substitution at the silicon center, and determine the associated activation energy barriers. uni-muenchen.denih.gov This information is fundamental to understanding its reactivity, selectivity, and for optimizing reaction conditions. For instance, modeling the substitution of the iodide ions would provide invaluable insights into the SN2-Si mechanism, including the geometry of the transition state (trigonal bipyramidal vs. other possibilities) and how it is influenced by the extreme steric hindrance. researchgate.net Without such studies, mechanistic proposals for its reactions remain largely inferred from experimental outcomes rather than being supported by robust theoretical evidence.

Assessment of Steric and Electronic Influences of Tert-butyl Substituents on Reactivity and Stability

The two tert-butyl groups are the defining feature of this compound, exerting significant steric and electronic effects that dictate its chemical behavior. The steric hindrance is expected to shield the silicon center from nucleophilic attack, thereby affecting its reactivity rates, and to enforce a specific molecular geometry that influences its stability. chemrxiv.orgchemrxiv.orgnumberanalytics.com Electronically, the tert-butyl groups are weak electron-donating groups through hyperconjugation, which can subtly modulate the electrophilicity of the silicon atom.

A quantitative assessment of these competing effects using computational methods would involve analyzing the molecular geometry, calculating steric energy components, and examining the frontier molecular orbitals (HOMO-LUMO). For example, comparing the calculated reactivity of this compound with less hindered diiodosilanes (e.g., dimethyldiiodosilane) would provide a clear measure of the tert-butyl groups' impact. However, specific computational studies performing this analysis on this compound are not found in the available literature.

Table 1: Comparison of Properties in Related Dihalo-Organosilicon Compounds

Since direct computational data for this compound is unavailable, the following table presents data for related compounds to illustrate the type of information that would be valuable.

| Compound | Si-X Bond Length (Å) | X-Si-X Bond Angle (°) | Computational Method |

| Di-tert-butyldichlorosilane | Data not available | Data not available | Not specified |

| Di-tert-butylsilanediol nih.gov | 1.65 (Si-O) (Avg.) | 107.5 (O-Si-O) | Experimental (X-ray) |

| Diiodosilane gelest.com | ~2.43 (Si-I) | ~111.0 (I-Si-I) | Experimental (Electron Diffraction) |

This table is for illustrative purposes, highlighting the lack of specific published computational data for this compound.

Predictive Modeling for Novel Reactivity and Thermochemical Properties

Predictive modeling, often employing machine learning or advanced quantum chemical calculations, is a powerful tool for discovering novel reactions and accurately determining thermochemical properties like enthalpy of formation and bond dissociation energies. nih.govnih.govmdpi.com For this compound, such models could predict its behavior under various conditions, suggest new synthetic applications, or estimate its stability and decomposition pathways. There is currently no evidence of such predictive models being developed or applied to this specific compound. The generation of a comprehensive dataset of its properties, which would be the foundation for any predictive model, has not been undertaken.

Applications of Di Tert Butyl Diiodo Silane in Advanced Chemical Synthesis

As a Reagent for Selective Functionalization and Protection in Complex Molecule Synthesis

In the synthesis of complex organic molecules, the selective modification of one functional group in the presence of others is a significant challenge. Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. tudublin.iethieme-connect.com The di-tert-butylsilyl group, derived from reagents like Di-tert-butyl(diiodo)silane, offers distinct advantages due to its significant steric bulk.

This steric hindrance is crucial for achieving high selectivity. For instance, di-tert-butylchlorosilane (B1588140) has been used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol, a selectivity that arises from the kinetically controlled cleavage of a cyclic silyl ether intermediate. tudublin.ie The bulky nature of the di-tert-butylsilyl group can also direct reactions to less sterically hindered positions and stabilize reactive intermediates. tudublin.ie In the synthesis of carbon nanohoops, sterically crowded silyl groups like tert-butyldimethylsilyl have shown higher resistance to acids and bases compared to less bulky groups like triethylsilyl, highlighting the role of steric bulk in protecting group stability. thieme-connect.com

This compound serves as a precursor to introduce the di-tert-butylsilyl protecting group. The reactive Si-I bonds can be readily cleaved to form stable silyl ethers with alcohols. evitachem.com This strategy is particularly beneficial in multi-step syntheses where robust protecting groups are required to withstand a variety of reaction conditions. chemimpex.comnih.gov

Table 1: Comparison of Silyl Protecting Groups in Organic Synthesis

| Protecting Group | Common Precursor(s) | Key Characteristics | Typical Application |

| Triethylsilyl (TES) | Triethylsilyl chloride | Good stability, removable with fluoride (B91410) ions. | General protection of alcohols. nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride | More stable than TES to acidic/basic conditions; removable with fluoride. thieme-connect.com | Protection of alcohols requiring enhanced stability. thieme-connect.com |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | Very bulky, providing high steric hindrance and stability. nih.gov | Protection of sterically demanding alcohols or for directing reactions. nih.gov |

| Di-tert-butylsilyl (DTBS) | This compound, Di-tert-butylchlorosilane | Extremely bulky, offers high thermal stability and unique selectivity. tudublin.ie | Regioselective protection of diols, control in radical cyclizations. tudublin.ie |

Utilization in the Construction of Silicon-Containing Ring Systems and Spiro Compounds

The construction of strained ring systems and complex spirocyclic architectures is a frontier in synthetic chemistry. This compound and related precursors are instrumental in synthesizing silicon-containing rings, where the bulky tert-butyl groups provide kinetic stabilization to the strained structures.

A notable application is in the synthesis of siliranes, which are three-membered rings containing a silicon atom. These strained rings are valuable synthetic intermediates. Research has shown that 1,1-di-t-butylsiliranes can be prepared and serve as efficient precursors for protecting groups for alcohols. dtic.mil Furthermore, the reductive dehalogenation of silyl-substituted dibromosilane and tribromosilane (B1609357) derivatives can produce cyclotrisilenes, which are three-membered ring compounds containing a rare Si=Si double bond. nii.ac.jp The stability of these highly reactive structures is largely attributed to the presence of sterically demanding substituents like the di-tert-butyl(methyl)silyl group. nii.ac.jp

The creation of spiro compounds, where two rings share a single atom, is another area of application. Spirosilabifluorenes, which feature a central silicon spiro-center, have been synthesized for use in electronic materials. charlotte.edu The synthesis often involves the reaction of lithiated di-iodobiphenyl derivatives with a silicon tetrahalide. charlotte.edu While direct use of this compound is not specified in this exact synthesis, its reactive nature makes it a potential candidate for analogous transformations aimed at producing spiro compounds with bulky substituents on silicon. The synthesis of other spiro[3.3]heptanes has been achieved through methods like [2+2] cycloadditions and double substitution reactions, demonstrating the general strategies applicable to forming these rigid molecular scaffolds. diva-portal.org The synthesis of (±)-2-tert-Butyl-6-methoxy-1-oxaspiro nii.ac.jpbeilstein-journals.orgdeca-6,9-diene-8-one via spiroannulation of a phenolic substrate further illustrates the importance of bulky groups like tert-butyl in directing complex cyclizations. nih.gov

Table 2: Examples of Silicon-Containing Ring Systems

| Ring System | General Structure | Synthetic Precursor Example | Key Feature(s) | Reference(s) |

| Silirane | Three-membered Si-C-C ring | 1,1-di-tert-butyl-2,3-dimethylsilirane | Highly strained; useful as protecting group precursors. | dtic.mil |

| Cyclotrisilene | Three-membered Si-Si-Si ring with a Si=Si double bond | Tetrakis[di-tert-butyl(methyl)silyl]cyclotrisilene | Contains a reactive endocyclic Si=Si double bond; stabilized by bulky silyl groups. | nii.ac.jp |

| Spirosilabifluorene | Two fluorene (B118485) systems linked by a central spiro Si atom | Tetrabromospirosilabifluorene | Rigid spiro structure; potential for electronic applications. | charlotte.edu |

Precursor for Advanced Organosilicon Materials and Polymers

Organosilicon polymers, or silicones, are known for their thermal stability, flexibility, and durability. This compound serves as a building block for creating specialized organosilicon materials and polymers. evitachem.comchemimpex.com The reactive Si-I bonds provide a handle for polymerization reactions, allowing the di-tert-butylsilyl unit to be incorporated into a polymer backbone.

The inclusion of bulky di-tert-butyl groups on the silicon atoms can significantly modify the properties of the resulting polymer. These groups can enhance thermal stability and influence the polymer's morphology and mechanical properties. chemimpex.com Di-tert-butylsilane (B1239941), a related compound, is noted as a precursor in the synthesis of silicon-containing polymers used in automotive and electronics industries. chemimpex.com Similarly, Di-tert-butyldichlorosilane is a raw material for silicone oils, rubbers, and varnishes. google.com By extension, this compound acts as a key intermediate for these advanced materials, where its di-functional nature allows it to be linked into larger macromolecular structures. evitachem.com

Future Directions and Emerging Research Frontiers in Di Tert Butyl Diiodo Silane Chemistry

Development of Asymmetric Synthetic Applications

The quest for enantiomerically pure compounds remains a central theme in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. While direct catalytic asymmetric transformations involving Di-tert-butyl(diiodo)silane are not yet extensively documented, the steric and electronic properties of its core di-tert-butylsilylene (-Si(t-Bu)2-) group provide a strong foundation for its future development in stereocontrolled reactions.

Research has already demonstrated the profound stereodirecting influence of the di-tert-butylsilyl (DTBS) group when incorporated into molecules as a temporary tether or protecting group. tudublin.ieresearchgate.net In carbohydrate chemistry, for instance, a 4,6-O-(di-tert-butylsilylene) protecting group has been instrumental in achieving highly α-selective (1,2-cis) glycosylations. researchgate.net The bulky tert-butyl substituents effectively shield one face of the molecule, sterically hindering nucleophilic attack and favoring the formation of the desired stereoisomer. researchgate.net This principle has been successfully applied in the stereoselective synthesis of complex mucin-related tumor-associated carbohydrate antigens. rsc.org

Future research could leverage this compound to move beyond a passive, stereodirecting role toward active participation in asymmetric catalysis. Key research frontiers include:

Development as a Chiral Auxiliary: The silicon atom in this compound is a prochiral center. Future work could focus on the enantioselective substitution of one iodide to generate a chiral silyl (B83357) halide, which could then be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. The synthesis of silicon-stereogenic silanes is a recognized and significant challenge in the field, and developing methods starting from symmetrical dihalosilanes is a promising avenue. sustech.edu.cn

In Situ Formation of Chiral Lewis Acids: The di-tert-butylsilylene moiety could serve as a bulky scaffold for chiral ligands. Reaction of this compound with chiral diols or diamines could generate novel bidentate Lewis acids in situ, whose steric and electronic properties could be fine-tuned for a variety of asymmetric transformations.

The established ability of the di-tert-butylsilyl group to control stereochemistry in complex syntheses provides a strong impetus for exploring the direct use of this compound in the development of new asymmetric methods. tudublin.ieresearchgate.net

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability. mdpi.commit.edursc.org Integrating the synthesis and application of reactive organosilicon compounds like this compound into flow systems represents a significant opportunity for process intensification and sustainable manufacturing.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing highly exothermic or rapid silylation reactions. mdpi.comucl.ac.uk While specific flow applications of this compound are nascent, the successful translation of related organosilicon reactions to continuous processes highlights the potential. ucl.ac.uknih.gov For example, hydrosilylation reactions and the use of chlorosilanes for N-alkylation have been effectively performed in flow reactors, demonstrating the compatibility of silicon halide chemistry with this technology. ucl.ac.uknih.gov

Emerging research in this area is expected to focus on:

Enhanced Safety and Handling: As a reactive organohalide, this compound is likely sensitive to moisture. Performing reactions in a closed-loop flow system minimizes atmospheric exposure and allows for the safe handling of the reagent and any hazardous byproducts. nih.gov

Process Automation and Optimization: Flow reactors coupled with in-line analytics enable high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net This approach could accelerate the discovery of new applications for this compound and define robust operating conditions for its use on a larger scale. The automation of derivatization steps, such as silylation, is a key area of development. nih.gov

The integration of this compound chemistry with continuous flow technology aligns with the principles of green chemistry by improving reaction efficiency, minimizing waste, and creating safer, more sustainable synthetic processes. digitellinc.com

Exploration of Photo- and Electrocatalytic Applications

Photoredox and electrochemical catalysis have emerged as powerful strategies for activating stable molecules and forging chemical bonds under mild conditions. rsc.orgrsc.org These methods provide access to highly reactive radical and ionic intermediates that are often difficult to generate using traditional thermal methods. nih.gov The application of these techniques to organosilane chemistry is a rapidly growing field, presenting a promising frontier for this compound.

While direct photo- or electrochemical studies on this compound are limited, research on related compounds provides a clear roadmap. Organosilanes are known to participate in photoredox cycles, often acting as electron donors to generate radical species for subsequent coupling reactions. researchgate.netresearchgate.net Electrosynthesis offers a complementary approach, particularly for the reduction of silicon-halide bonds. Studies have shown that chlorosilanes can be electrochemically reduced to generate silyl radicals and anions, which are valuable intermediates for constructing new Si–C and Si–Si bonds. nih.govacs.org

Future exploration in this domain could include:

Electrochemical Generation of Silyl Radicals: The Si–I bond in this compound is expected to be more readily reduced than a Si–Cl bond. Electrochemical reduction could provide a controlled, reagent-free method for generating the corresponding di-tert-butyliodosilyl radical. This reactive intermediate could then be trapped with alkenes or alkynes to form new functionalized organosilanes, a strategy that has proven successful for other chlorosilanes. nih.govacs.org

Photocatalytic Activation: The development of photocatalytic systems capable of activating the Si–I bond could unlock new reaction pathways. This might involve single-electron transfer to or from the this compound, leading to radical-based silylation reactions under visible-light irradiation. The functionalization of materials via photocatalytic decomposition of organosilane monolayers suggests the feasibility of light-induced transformations. nih.govrsc.org

Dual Catalytic Cycles: Combining the activation of this compound with another catalytic cycle, such as transition metal or N-heterocyclic carbene (NHC) catalysis, could enable novel, complex transformations. researchgate.net For example, a photochemically generated silyl radical could be intercepted by a transition metal catalyst to participate in cross-coupling reactions.

The ability to generate reactive silicon-centered intermediates from this compound using light or electricity would represent a significant advance, enabling the development of novel, sustainable bond-forming strategies.

Rational Design of Next-Generation Bulky Silicon Reagents for Transformative Organic Chemistry

This compound is a member of a class of sterically demanding silylating agents whose bulk is a key determinant of their reactivity and selectivity. The rational design of new reagents, building upon the structural framework of this compound, is a key frontier for developing next-generation tools for organic synthesis. acs.orghokudai.ac.jp

The influence of bulky silyl groups on reaction outcomes is well-established. sonaricollege.in Reagents like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups are routinely used to direct the stereochemical course of reactions. sonaricollege.inorganic-chemistry.org The di-tert-butylsilylene group represents a particularly high level of steric hindrance, making it an excellent platform for designing reagents where spatial control is paramount. tudublin.ieresearchgate.net

The future of bulky silicon reagents based on the this compound template will likely involve systematic structural modifications to fine-tune performance. This rational design approach could focus on:

Modulating Reactivity: Replacing the iodine atoms with other leaving groups (e.g., Br, OTf, N(SO₂R)₂) would alter the reagent's electrophilicity and reaction kinetics. This would create a toolkit of reagents with tunable reactivity, optimized for specific substrates or reaction conditions.

Tuning Steric Demand: While the tert-butyl groups provide significant bulk, future iterations could involve replacing them with other sterically demanding groups (e.g., adamantyl, phenyl groups with bulky ortho-substituents) to further refine the steric environment around the silicon center. This could lead to even higher levels of selectivity in challenging synthetic applications. acs.org

Incorporating Electronic Effects: Introducing electron-withdrawing or electron-donating substituents onto the alkyl or aryl groups attached to the silicon could modulate the electronic properties of the reagent, influencing its Lewis acidity and the stability of reaction intermediates.

By systematically modifying the structure of this compound, chemists can develop a new generation of bulky silicon reagents. These rationally designed tools will be essential for tackling unsolved challenges in synthesis, enabling the construction of complex molecular architectures with unprecedented levels of precision and control. The ultimate goal is to move beyond simple protection/deprotection sequences and create functional silicon molecules with predictable and programmable functions. nus.edu.sgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.